molecular formula C20H19ClN2OS B2751225 2-(2-chlorophenyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide CAS No. 1448054-95-2

2-(2-chlorophenyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide

Cat. No. B2751225
CAS RN: 1448054-95-2
M. Wt: 370.9
InChI Key: ICNYDKJDYJPHDB-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide, also known as CM-272, is a novel small molecule that has been identified as a potential therapeutic agent for the treatment of cancer. This compound belongs to the thiazole family and has been synthesized using various methods.

Scientific Research Applications

Molecular Structure Analysis

The molecular structure and intermolecular interactions of related compounds have been a focal point of research. For instance, in a study conducted by Saravanan et al. (2016), the orientation of the chlorophenyl ring in relation to the thiazole ring was examined, revealing significant C—H⋯O intermolecular interactions that form zigzag chains in the crystal structure (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).

Photovoltaic Efficiency and Non-linear Optical Activity

Research into the photovoltaic efficiency and non-linear optical (NLO) activity of benzothiazolinone acetamide analogs, including compounds structurally similar to "2-(2-chlorophenyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide," has demonstrated their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and free energy of electron injection, indicating their suitability for application in photovoltaic cells. Moreover, the compounds' NLO activity, essential for various optical and photonic applications, was also evaluated (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Antimicrobial and Anticancer Activities

Derivatives of acetamides have been synthesized and evaluated for their biological activities. For example, the synthesis of novel thiazolidinone and acetidinone derivatives demonstrated their antimicrobial activity against various micro-organisms, highlighting the potential of these compounds in developing new antibacterial agents. The structural modifications in these derivatives can lead to variations in their biological activity, providing a basis for further pharmacological studies (Mistry, Desai, & Intwala, 2009).

Corrosion Inhibition

Research into 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives has revealed their potential as corrosion inhibitors. These compounds were synthesized and evaluated for their efficiency in preventing corrosion in steel coupons in acidic and mineral oil mediums. The studies found that certain derivatives show promising inhibition efficiencies, suggesting their application in protecting metal surfaces against corrosion (Yıldırım & Cetin, 2008).

Neuroprotection and Therapeutic Applications

A novel anilidoquinoline derivative, structurally related to the compound of interest, was synthesized and evaluated for its efficacy in treating neurological conditions such as Japanese encephalitis. This compound exhibited significant antiviral and antiapoptotic effects in vitro, highlighting its potential therapeutic application in viral neurological diseases (Ghosh et al., 2008).

properties

IUPAC Name

2-(2-chlorophenyl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS/c1-13-7-3-5-9-16(13)20-23-14(2)18(25-20)12-22-19(24)11-15-8-4-6-10-17(15)21/h3-10H,11-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNYDKJDYJPHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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